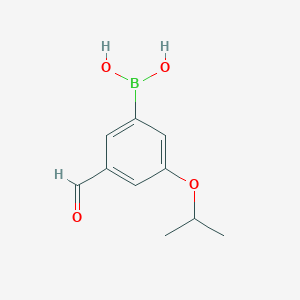

3-Formyl-5-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-formyl-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYVLDAFDKFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584727 | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-79-0 | |

| Record name | B-[3-Formyl-5-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-5-isopropoxyphenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-5-isopropoxyphenylboronic acid is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid group, a formyl group, and an isopropoxy ether moiety, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development.

Core Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BO₄ | |

| Molecular Weight | 208.02 g/mol | |

| CAS Number | 871125-79-0 | |

| Melting Point | 98-102 °C (for isomer 3-Formyl-4-isopropoxyphenylboronic acid) | |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in many polar organic solvents. |

Synthesis and Reactivity

The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate. A general synthetic workflow is outlined below.

General Synthetic Workflow for Arylboronic Acids

A Technical Guide to 3-Formyl-5-isopropoxyphenylboronic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-5-isopropoxyphenylboronic acid, a specialized organic compound, serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid, a formyl group, and an isopropoxy ether on a phenyl ring, offers remarkable versatility for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The primary application of this and similar boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 871125-79-0 | [1] |

| Molecular Formula | C₁₀H₁₃BO₄ | [1] |

| Molecular Weight | 208.02 g/mol | [1] |

| MDL Number | MFCD07784396 | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis (Hypothetical)

-

Protection of the Formyl Group: To a solution of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq) in toluene are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetal-protected compound.

-

Formation of the Grignard Reagent: The protected aryl bromide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings (1.2 eq) are added, and the mixture is gently heated to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78°C, and triisopropyl borate (1.5 eq) is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Deprotection: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0°C. The mixture is stirred vigorously for several hours to ensure complete hydrolysis of the borate ester and removal of the acetal protecting group.

-

Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, for example, by recrystallization or column chromatography to yield pure this compound.[4]

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organic halide or triflate.[5][6] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[5] The presence of the formyl and isopropoxy groups on the boronic acid allows for the creation of highly functionalized products with potential biological activity.[2]

General Signaling Pathway of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser are added this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, for example, aqueous sodium carbonate (2 M solution, 2.0 eq).[7]

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added to the flask.

-

Reaction Execution: The reaction mixture is degassed (e.g., by bubbling argon or nitrogen through the solution for 15-20 minutes) and then heated to reflux under an inert atmosphere. The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C under an inert gas.[1]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its trifunctional nature provides a platform for the development of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this important chemical building block.

References

- 1. (3-Formyl-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. www1.udel.edu [www1.udel.edu]

In-Depth Technical Guide: 3-Formyl-5-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-5-isopropoxyphenylboronic acid, a versatile building block in modern organic synthesis with significant applications in medicinal chemistry. We will delve into its chemical properties, provide detailed experimental protocols for its synthesis and utilization in Suzuki-Miyaura cross-coupling reactions, and explore its emerging role in the development of novel therapeutics, particularly as a scaffold for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Compound Profile

This compound is an aromatic boronic acid derivative featuring both an aldehyde and an isopropoxy group. This unique combination of functional groups makes it a highly valuable reagent in organic synthesis, offering multiple points for molecular elaboration.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol |

| CAS Number | 871125-79-0 |

| Appearance | Off-white to white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general and robust method involves the protection of the aldehyde, followed by a Grignard reaction and subsequent boronation.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromo-5-hydroxybenzaldehyde

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Magnesium (Mg) turnings

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Isopropylation: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq). Stir the mixture at 60°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 3-bromo-5-isopropoxybenzaldehyde.

-

Acetal Protection: A mixture of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH in toluene is heated at reflux with a Dean-Stark apparatus for 4 hours. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane.

-

Grignard Reaction and Boronation: To a flask containing magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere, add a solution of 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise. The reaction is initiated with gentle heating. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The resulting Grignard reagent is then added dropwise to a solution of trimethyl borate (1.5 eq) in anhydrous THF at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Deprotection and Isolation: The reaction is quenched by the slow addition of 2M HCl at 0°C and stirred for 2 hours to effect deprotection of the aldehyde. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford this compound as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1] this compound is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl structures, which are common motifs in biologically active molecules.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-bromopyridine) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

2M Sodium carbonate (Na₂CO₃) solution (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and the 2M sodium carbonate solution.

-

Heat the reaction mixture at 90°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Role in Drug Discovery: ENPP1 Inhibition

A significant and exciting application of this compound is as a key building block for the synthesis of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[3][4][5][6] ENPP1 is a transmembrane glycoprotein that plays a crucial role in the hydrolysis of extracellular ATP and, importantly, the immunotransmitter cyclic GMP-AMP (cGAMP).[3][7]

The ENPP1-STING Signaling Pathway

ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway.[6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines to mount an anti-pathogen or anti-tumor response.[3][8] By degrading cGAMP, ENPP1 dampens this immune response, which can be exploited by cancer cells to evade immune surveillance.[4][5]

Therefore, inhibiting ENPP1 represents a promising strategy in cancer immunotherapy.[3][5] ENPP1 inhibitors can increase the concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting a robust anti-tumor immune response.[8][9]

Experimental Workflow for ENPP1 Inhibitor Screening

The development of ENPP1 inhibitors involves a systematic workflow from initial screening to in vivo efficacy studies.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its utility in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction is well-established. The growing interest in ENPP1 as a therapeutic target for cancer immunotherapy has further highlighted the importance of this compound as a scaffold for the development of novel inhibitors. This guide provides the foundational knowledge and experimental protocols to facilitate further research and development in this exciting area.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]

- 9. ENPP1 | Insilico Medicine [insilico.com]

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 3-Formyl-5-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles, including the protection of reactive functional groups, formation of organometallic intermediates, and subsequent borylation. Detailed experimental protocols are provided for each key transformation, and quantitative data from analogous reactions are summarized for reference.

Introduction

This compound is a bifunctional molecule of significant interest in drug discovery and organic synthesis. Its structure incorporates a boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] The presence of an aldehyde group provides a handle for a wide range of subsequent chemical transformations, including reductive amination, oxidation, and olefination. The isopropoxy substituent modulates the electronic properties and solubility of the molecule. This guide outlines a robust, multi-step synthesis beginning from a commercially available starting material.

Overall Synthesis Pathway

The synthesis of this compound can be strategically approached in four main stages, starting from 3-bromo-5-isopropoxybenzaldehyde:

-

Protection of the Aldehyde: The reactive aldehyde group is first protected as an acetal to prevent its reaction with the organometallic intermediates in subsequent steps.

-

Formation of the Organometallic Reagent: A Grignard reagent is prepared from the protected bromo-aromatic compound.

-

Borylation: The Grignard reagent is reacted with a trialkyl borate to form the corresponding boronic ester.

-

Deprotection and Hydrolysis: The acetal protecting group is removed, and the boronic ester is hydrolyzed to yield the final this compound.

The overall workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane (Aldehyde Protection)

The protection of the aldehyde group in 3-bromo-5-isopropoxybenzaldehyde is crucial to prevent its reaction during the formation of the Grignard reagent.[2][3] Acetal formation using ethylene glycol is a common and effective method.[1]

Reaction Scheme:

Caption: Acetal protection of the starting material.

Procedure:

-

To a solution of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq) in toluene (5 mL per 1 g of starting material), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water generated during the reaction.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.

-

The product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Analogous Reactions):

| Starting Material | Protecting Group | Catalyst | Yield (%) | Reference |

| 3-Bromobenzaldehyde | Ethylene Glycol Acetal | p-TsOH | >95 | [1] |

| p-Bromobenzaldehyde | Diethyl Acetal | - | 70 | [2] |

Step 2 & 3: Synthesis of (3-Formyl-5-isopropoxyphenyl)boronic acid pinacol ester (Grignard Formation and Borylation)

This two-step, one-pot procedure involves the formation of a Grignard reagent from the protected aryl bromide, followed by its reaction with an trialkyl borate to form the boronic ester.[2]

Reaction Scheme:

Caption: Grignard formation and subsequent borylation.

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 eq) in a flame-dried flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

-

Once initiated, add the remainder of the aryl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Quantitative Data (Analogous Reactions):

| Aryl Halide | Borylation Reagent | Yield (%) | Reference |

| p-Bromobenzaldehyde diethyl acetal | Tri-n-butyl borate | 70 | [2] |

| Protected bromoaromatic | Trialkyl borate | 78-94 | [4] |

Step 4: Synthesis of this compound (Deprotection and Hydrolysis)

The final step involves the acidic hydrolysis of the acetal protecting group and the boronic ester to yield the target compound.

Reaction Scheme:

Caption: Final deprotection and hydrolysis step.

Procedure:

-

Dissolve the crude boronic ester from the previous step in a mixture of THF and 1 M aqueous hydrochloric acid.

-

Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or by the alkaline wash method described below.

Purification

A highly effective method for purifying formylphenylboronic acids involves an acid-base extraction.[2]

-

Suspend the crude product in water and cool to approximately 10 °C.

-

Slowly add a 10% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 10 °C and the pH between 8 and 11.

-

Once the solid has dissolved, wash the aqueous solution with a water-immiscible organic solvent like toluene or ether to remove non-acidic impurities.

-

Cool the aqueous layer again to 10 °C and slowly acidify with 10% hydrochloric acid to precipitate the pure boronic acid.

-

Filter the solid, wash with cold water, and dry under a stream of nitrogen at a mild temperature (e.g., 40-50 °C) to yield the pure this compound.[2]

Quantitative Data (Purification of Analogous Compounds):

| Crude Product | Purity after Purification (%) | Yield of Purification Step (%) | Reference |

| 3-Formylphenylboronic acid | >99 | 92.1 | [2] |

| 4-Formylphenylboronic acid | >99 | 90.1 | [2] |

Conclusion

The synthesis pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. By employing standard and well-documented organic transformations, this valuable building block can be accessed in good yield and high purity, making it readily available for applications in pharmaceutical research and the development of novel organic materials. Careful control of reaction conditions, particularly during the Grignard formation and the purification process, is essential for achieving optimal results.

References

- 1. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

- 2. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US4400524A - Grignard reagents prepared from 5-halopentan-2-one propylene ketals - Google Patents [patents.google.com]

Spectroscopic and Analytical Profile of Phenylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral and analytical characterization of substituted phenylboronic acids, a critical class of compounds in organic synthesis and drug discovery. Due to the limited availability of a complete public dataset for 3-Formyl-5-isopropoxyphenylboronic acid, this document utilizes data from a closely related analogue, 3-isopropoxyphenylboronic acid catechol ester , to illustrate the characterization process. The methodologies and data interpretation are broadly applicable to the target molecule and its derivatives.

Introduction to Phenylboronic Acids

Phenylboronic acids are versatile reagents, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of multiple functional groups, such as the formyl (-CHO) and isopropoxy (-OCH(CH₃)₂) moieties on the phenyl ring, offers a rich chemical scaffold for the synthesis of complex molecules and active pharmaceutical ingredients. A thorough spectroscopic characterization is paramount to confirm the structure and purity of these compounds.

Spectral Data Analysis

The following sections present the spectral data for 3-isopropoxyphenylboronic acid catechol ester, a compound that shares the core isopropoxyphenylboronic acid structure with the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.64 | d | 7.0 | 1H | Aromatic CH |

| 7.60 | d | 2.0 | 1H | Aromatic CH |

| 7.38 | dd | 8.0, 7.5 | 1H | Aromatic CH |

| 7.30 | m | 2H | Aromatic CH | |

| 7.11 | m | 2H | Aromatic CH | |

| 7.09 | ddd | 8.0, 2.5, 1.0 | 1H | Aromatic CH |

| 4.64 | septet | 6.0 | 1H | -OCH(CH₃)₂ |

| 1.37 | d | 6.0 | 6H | -OCH(CH₃)₂ |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 157.2 | Aromatic C-O |

| 145.2 | Aromatic C |

| 129.4 | Aromatic CH |

| 126.6 | Aromatic CH |

| 121.1 | Aromatic CH |

| 120.1 | Aromatic CH |

| 118.3 | Aromatic CH |

| 116.0 | Aromatic CH |

| 69.4 | -OCH(CH₃)₂ |

| 22.2 | -OCH(CH₃)₂ |

Solvent: DMSO-d₆, Frequency: 125 MHz. Note: The carbon adjacent to boron was not detected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| 3070 | Aromatic C-H stretch |

| 2987, 2973, 2929, 2881 | Aliphatic C-H stretch |

| 1567 | Aromatic C=C stretch |

| 1471, 1425 | Aromatic C=C stretch |

| 1369 | C-H bend |

| 1290, 1241, 1216 | C-O stretch |

| 1132, 1116, 1064 | B-O stretch |

| 997, 970 | C-H out-of-plane bend |

| 809, 742, 700 | Aromatic C-H out-of-plane bend |

Technique: Solid, ATR

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.

| Technique | Calculated m/z | Found m/z | Ion |

| HRMS (APCI-TOF) | 255.1187 | 255.1193 | [M+H]⁺ for C₁₅H₁₅BO₃ |

Experimental Protocols

The following is a representative synthetic protocol for a related phenylboronic acid derivative.

Synthesis of 3-isopropoxyphenylboronic acid catechol ester [1]

-

Reaction Setup: To a round-bottom flask, add catechol (1.1 g, 10 mmol), 3-isopropoxyphenylboronic acid (1.8 g, 10 mmol), magnesium sulfate (150 mg, 1.3 mmol), and toluene (25 mL).

-

Reflux: Stir the reaction mixture and heat under reflux for 24 hours.

-

Workup: After cooling, filter the resulting suspension and evaporate the solvent from the filtrate using a rotary evaporator.

-

Purification: Recrystallize the residue from n-hexane to obtain the final product.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and characterization of a novel phenylboronic acid derivative.

This guide provides a framework for the analytical processes involved in the characterization of this compound and its analogues. The provided data and protocols serve as a practical reference for researchers in the field.

References

Stability and Storage of 3-Formyl-5-isopropoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-5-isopropoxyphenylboronic acid. Understanding the chemical stability of this reagent is crucial for ensuring its integrity and performance in synthetic applications, particularly in the context of drug discovery and development where consistency and purity are paramount. This document outlines the general stability of arylboronic acids, specific storage recommendations for the title compound, and potential degradation pathways.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids, including this compound, are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While generally considered more stable than many other organometallic reagents, their stability is not absolute and can be influenced by environmental factors.

Key characteristics of boronic acid stability include:

-

Relative Stability: Compared to many organometallic compounds, boronic acids exhibit good stability in the presence of air and moisture, which facilitates their handling and storage.[1]

-

Susceptibility to Degradation: Despite their general stability, arylboronic acids can undergo degradation through several pathways, including oxidation and dehydration.[2] Aliphatic boronic acids are typically more prone to oxidation than their aryl counterparts.[3]

-

pH Sensitivity: Protodeboronation, the cleavage of the carbon-boron bond, can occur under harsh acidic or basic conditions.[1]

-

Hygroscopicity: Boronic acids have a tendency to absorb moisture from the atmosphere, which can lead to caking and potential degradation.[4]

Recommended Storage Conditions for this compound

Proper storage is essential to maintain the chemical integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on available data.

| Storage Duration | Recommended Temperature | Additional Notes |

| Short-term (1-2 weeks) | -4°C | Protect from moisture and light. |

| Long-term (1-2 years) | -20°C | Ensure the container is tightly sealed to prevent moisture absorption.[5] |

| General Laboratory Use | Room Temperature | For immediate or frequent use, storage at room temperature is acceptable, provided the compound is protected from excessive heat, humidity, and light.[4][6] |

Key Degradation Pathways for Arylboronic Acids

To ensure the longevity and reliability of this compound, it is important to be aware of the common degradation pathways that affect arylboronic acids.

Dehydration to Boroxines

One of the most common transformations for boronic acids is the reversible dehydration to form a cyclic trimer known as a boroxine.[7][8] This process is typically driven by heat and can be reversed by the addition of water. While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.

Figure 1. Reversible dehydration of an arylboronic acid to a boroxine.

Oxidative Deboronation

The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidation.[9] This process, known as oxidative deboronation, results in the formation of a phenol and boric acid.[10] Exposure to atmospheric oxygen and certain reactive oxygen species can facilitate this degradation pathway, particularly at elevated temperatures or in the presence of certain metals.[3][10]

Figure 2. Oxidative deboronation of an arylboronic acid.

Experimental Protocols

Protocol for Assessing Thermal Stability:

-

Sample Preparation: Accurately weigh samples of this compound into several vials.

-

Incubation: Store the vials at various temperatures (e.g., room temperature, 40°C, 60°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at -20°C.

-

Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile/water) and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Quantification: Determine the purity of the sample by measuring the peak area of the parent compound relative to any new impurity peaks that may have formed. A decrease in the main peak area indicates degradation.

Protocol for Assessing Stability to Oxidation:

-

Sample Preparation: Prepare solutions of this compound in a relevant solvent (e.g., a mixture of an organic solvent and an aqueous buffer at physiological pH).

-

Exposure: To one set of samples, add a mild oxidizing agent, such as hydrogen peroxide, at a known concentration. Maintain a control set without the oxidizing agent.

-

Time-Course Analysis: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from both the test and control samples.

-

Analysis: Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the corresponding phenol (3-hydroxy-5-isopropoxybenzaldehyde).

Summary and Recommendations

For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[5] For short-term use, refrigeration at -4°C is recommended. When handling the compound at room temperature, exposure to high humidity, elevated temperatures, and strong light should be minimized. Researchers should be mindful of the potential for dehydration to boroxines and oxidative degradation, and regularly assess the purity of the material, especially if it has been stored for an extended period or under suboptimal conditions. Following these guidelines will help to ensure the integrity and reactivity of this valuable synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. laballey.com [laballey.com]

- 5. 871125-79-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. labfind.co.kr [labfind.co.kr]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide on the Solubility Profile of 3-Formyl-5-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Formyl-5-isopropoxyphenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a profile based on the known behavior of structurally similar phenylboronic acids. The guide details established experimental protocols for determining solubility, offering a framework for researchers to ascertain the precise solubility of the title compound and its analogs.

Introduction to this compound

This compound is an organic compound featuring a phenylboronic acid scaffold, which is a versatile functional group in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of a formyl (-CHO) and an isopropoxy (-OCH(CH₃)₂) group on the phenyl ring is expected to significantly influence its physicochemical properties, including solubility. Understanding its solubility in various solvents is critical for its application in organic synthesis, purification, formulation, and for assessing its potential in biological systems. Boronic acids are also known for their potential biological activities, including as enzyme inhibitors.[1][2]

Predicted Solubility Profile

Based on studies of related substituted phenylboronic acids, the solubility of this compound can be predicted in a range of common laboratory solvents. The introduction of an isobutoxy group into the phenylboronic acid ring generally increases its solubility in many organic solvents.[3] Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5][6] The presence of the polar formyl group and the moderately nonpolar isopropoxy group in this compound suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Phenylboronic acids generally show good solubility in ethers.[3][4] |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are good solvents for phenylboronic acids.[3][4][5][6] |

| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group of alcohols can interact with the boronic acid moiety. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate | Phenylboronic acid has moderate solubility in chloroform.[3][4][5][6] |

| Hydrocarbons | Heptane, Methylcyclohexane | Low | These nonpolar solvents are generally poor solvents for polar boronic acids.[3][4][5][6] |

| Aqueous Solutions | Water | Low | The solubility of phenylboronic acid in water is low (approx. 2 g/100 cm³ at 20°C).[7] Substituents can further decrease water solubility.[7] |

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can affect solubility measurements.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of compounds like this compound is the dynamic method , which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8]

Principle: This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller and sensor (e.g., Pt100)

-

Luminance probe or a laser beam and detector to measure turbidity

-

Analytical balance

Procedure:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed directly into the jacketed glass vessel.

-

Heating and Stirring: The mixture is stirred vigorously while the temperature of the vessel is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[8]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[8]

-

Data Collection: The measurement is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

A workflow for this experimental protocol is visualized below.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not documented, 2-formylphenylboronic acids are known to exhibit interesting biological activities.[9] Some isomerize to form 3-hydroxybenzoxaborole, a scaffold present in antifungal drugs.[9] This isomerization is a key step for their potential mechanism of action, which can involve the inhibition of enzymes like leucyl-tRNA synthetase (LeuRS).[9] Given this, a hypothetical logical relationship for the biological activity of a formylphenylboronic acid can be proposed.

This diagram illustrates a potential mechanism where the parent compound isomerizes into a cyclic form, which then binds to a target enzyme, leading to its inhibition and a subsequent biological effect.

Conclusion

The solubility of this compound is predicted to be high in polar aprotic solvents like ethers and ketones, moderate in alcohols and chlorinated solvents, and low in nonpolar hydrocarbons and water. For precise quantitative data, the dynamic solubility determination method is recommended. While its specific biological roles are yet to be fully elucidated, the structural motifs present in the molecule suggest potential for interesting biological activity, possibly through isomerization and enzyme inhibition. Further experimental investigation is necessary to fully characterize this compound's properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Formyl Group in 3-Formyl-5-isopropoxyphenylboronic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Synthetic Utility and Biological Relevance of a Versatile Building Block

Introduction

3-Formyl-5-isopropoxyphenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring both a reactive formyl group and a versatile boronic acid moiety, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the reactivity of the formyl group in this compound, with a focus on its application in the development of therapeutic agents, particularly enzyme inhibitors.

Core Reactivity of the Formyl Group

The formyl (aldehyde) group in this compound exhibits typical electrophilic reactivity, readily undergoing nucleophilic attack. However, its reactivity can be influenced by the electronic effects of the isopropoxy and boronic acid substituents on the phenyl ring. The following sections detail key transformations of the formyl group, providing experimental protocols where available for this specific molecule.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is a cornerstone of amine synthesis. In the context of this compound, this reaction has been successfully employed in the synthesis of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in cancer signaling pathways.[1][2][3][4][5][6][7][8]

Experimental Protocol: Synthesis of an Amine Derivative via Reductive Amination [2][5][8]

A solution of this compound (0.625 g, 3.00 mmol), ethyl 2-aminonicotinate (0.498 g, 3.00 mmol), and p-toluenesulfonic acid monohydrate (44 mg, 0.23 mmol) is prepared in ethanol (10.0 mL). The mixture is heated at 100°C overnight to facilitate imine formation. Subsequently, the solvent is removed by evaporation, and the residue is redissolved in 1,2-dichloroethane (12.0 mL). Finely ground sodium triacetoxyborohydride (2.03 g, 9.58 mmol) is then added portionwise, and the reaction is stirred at room temperature overnight. The reaction is quenched by the addition of aqueous sodium bicarbonate.

| Reactant | Moles (mmol) | Equivalents |

| This compound | 3.00 | 1.0 |

| Ethyl 2-aminonicotinate | 3.00 | 1.0 |

| p-Toluenesulfonic acid monohydrate | 0.23 | 0.077 |

| Sodium triacetoxyborohydride | 9.58 | 3.19 |

Table 1: Reactant stoichiometry for the reductive amination of this compound.

Other Key Reactions of the Formyl Group

The formyl group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.

Representative Experimental Protocol: Reduction of an Aromatic Aldehyde

To a solution of the aromatic aldehyde in methanol or ethanol, sodium borohydride (1.1 to 1.5 equivalents) is added portionwise at 0°C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of water or a dilute acid, and the product is extracted with an organic solvent.

The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or milder reagents like pyridinium chlorochromate (PCC) under appropriate conditions.

Representative Experimental Protocol: Oxidation of an Aromatic Aldehyde

The aromatic aldehyde is dissolved in a suitable solvent, such as acetone or a mixture of t-butanol and water. A solution of potassium permanganate is added slowly at a low temperature. The reaction is stirred until the starting material is consumed. The manganese dioxide byproduct is removed by filtration, and the carboxylic acid is isolated from the filtrate after acidification and extraction.

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The formyl group of this compound can react with a phosphonium ylide to form a styrenyl derivative.

Representative Experimental Protocol: Wittig Olefination of an Aromatic Aldehyde

A phosphonium salt, such as methyltriphenylphosphonium bromide, is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added at a low temperature to generate the ylide. The aromatic aldehyde, dissolved in THF, is then added to the ylide solution, and the reaction is allowed to warm to room temperature and stir until completion. The triphenylphosphine oxide byproduct is removed, and the alkene product is isolated.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Representative Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde

The aromatic aldehyde and an active methylene compound, such as malononitrile or diethyl malonate, are dissolved in a solvent like ethanol or toluene. A catalytic amount of a weak base, such as piperidine or pyridine, is added. The mixture is heated, often with azeotropic removal of water, until the reaction is complete. The product is then isolated by crystallization or chromatography.

Application in Drug Discovery: Inhibition of the PDK1 Signaling Pathway

This compound has been utilized as a key building block in the synthesis of inhibitors targeting the 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3][4][5][6][7][8] PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3][4][9][10][11][12][13] By inhibiting PDK1, the downstream signaling that promotes cell proliferation, survival, and growth can be blocked, making it an attractive target for cancer therapy.[1][2][3][4][9][10][11][12][13]

The formyl group of this compound serves as a handle for introducing diversity into the inhibitor structure, often through reductive amination, to optimize binding to the PDK1 active site.

PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling pathway.

Caption: PDK1 Signaling Pathway and Point of Inhibition.

This workflow illustrates how extracellular growth factors activate the PI3K/AKT pathway, leading to cell proliferation and survival. This compound is a precursor to inhibitors that block PDK1, a critical node in this pathway.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. The reactivity of its formyl group, particularly in reductive amination reactions, has been effectively leveraged to synthesize potent inhibitors of the PDK1 signaling pathway. While specific experimental data for other transformations of the formyl group on this particular molecule are limited in publicly available literature, established organic chemistry principles and general protocols provide a solid foundation for its further synthetic exploration. The continued application of this molecule in medicinal chemistry is expected to contribute to the development of novel therapeutics for cancer and other diseases characterized by aberrant cell signaling.

References

- 1. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. WO2008005457A2 - Pyridinonyl pdk1 inhibitors - Google Patents [patents.google.com]

- 7. US8778977B2 - Pyridinonyl PDK1 inhibitors - Google Patents [patents.google.com]

- 8. CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]

- 9. What are PDK1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 10. PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

The Isopropoxy Group: A Key Modulator of Reactivity in 3-Formyl-5-isopropoxyphenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-5-isopropoxyphenylboronic acid, a versatile bifunctional reagent, has emerged as a valuable building block in organic synthesis, particularly in the construction of complex biaryl scaffolds for drug discovery and materials science. Its utility is significantly influenced by the interplay of its three key functional groups: the boronic acid, the formyl group, and the isopropoxy substituent. This technical guide delves into the crucial role of the isopropoxy group in modulating the reactivity of this molecule, providing insights for its effective application in chemical synthesis.

The Dual Influence of the Isopropoxy Group: Electronic and Steric Effects

The isopropoxy group, an alkoxy substituent, exerts both electronic and steric effects on the phenylboronic acid core, thereby influencing its reactivity in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects:

The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This electron-donating nature increases the electron density of the phenyl ring, which can have several consequences for the reactivity of the molecule. This makes the molecule a valuable component in the synthesis of a variety of bioactive compounds.[1][2]

Steric Effects:

The isopropoxy group is bulkier than a methoxy or ethoxy group. This steric hindrance can influence the approach of reagents to the adjacent functional groups, namely the boronic acid and the formyl group. This steric bulk can play a role in the regioselectivity of reactions and may affect the rate of transmetalation in cross-coupling reactions.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3] The isopropoxy group plays a significant role in the performance of this compound in these reactions.

The general catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in publicly available literature, the general principles of substituent effects on arylboronic acids provide a strong framework for understanding its reactivity. The electron-donating nature of the isopropoxy group can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. However, the steric bulk of the isopropoxy group might slightly hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction compared to less hindered analogues.

The choice of catalyst, base, and solvent system is crucial for optimizing the Suzuki-Miyaura coupling reaction. A screening of these parameters is often necessary to achieve high yields.

Table 1: General Screening Parameters for Suzuki-Miyaura Coupling

| Parameter | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |

Experimental Protocols

Detailed experimental protocols for the use of this compound are often specific to the desired product and reaction scale. However, a general procedure for a Suzuki-Miyaura coupling reaction is provided below.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Degassed solvent is added, followed by the palladium catalyst (typically 1-5 mol%) and any additional ligand.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Conclusion

The isopropoxy group in this compound plays a multifaceted role in dictating its reactivity. Its electron-donating nature generally enhances the reactivity of the boronic acid in Suzuki-Miyaura coupling, while its steric bulk can introduce a degree of steric hindrance that may influence reaction rates and selectivity. A thorough understanding of these effects, coupled with careful optimization of reaction conditions, is essential for leveraging the full potential of this versatile building block in the synthesis of novel and complex molecules for a wide range of applications in the pharmaceutical and materials science industries.[2][4] As a readily available bifunctional reagent, this compound will undoubtedly continue to be a valuable tool for synthetic chemists.

References

Methodological & Application

Application Notes and Protocols: 3-Formyl-5-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-5-isopropoxyphenylboronic acid is a versatile bifunctional reagent increasingly employed in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a formyl group and a boronic acid moiety on the same aromatic ring makes this compound a valuable building block for the synthesis of elaborate molecular architectures. The formyl group can serve as a handle for subsequent transformations, such as reductive amination, oxidation, or olefination, while the boronic acid readily participates in the Suzuki-Miyaura coupling. This document provides detailed application notes and a specific experimental protocol for the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on its application in the synthesis of pharmaceutically relevant compounds.

Application in Drug Discovery: Synthesis of PDK1 Inhibitors

A notable application of this compound is in the synthesis of pyridinonyl-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in various cancers. The development of potent and selective PDK1 inhibitors is therefore a significant focus in oncology drug discovery. In this context, the Suzuki-Miyaura coupling serves as a key step to link the 3-formyl-5-isopropoxyphenyl moiety to a heterocyclic core, forming the foundational structure of the inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Pyridinonyl PDK1 Inhibitor Intermediate

The following protocol is adapted from a patented procedure for the synthesis of a key intermediate in the development of PDK1 inhibitors.[1][2][3]

Reaction Scheme:

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 871125-79-0 | C₁₀H₁₃BO₃ | 192.02 |

| Aryl Halide (e.g., a substituted pyridinone) | Varies | Varies | Varies |

| [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (Pd(dppf)Cl₂·CH₂Cl₂) | 95464-05-4 | C₃₅H₃₀Cl₄FeP₂Pd | 814.65 |

| Sodium Bicarbonate (1.2 M aqueous solution) | 144-55-8 | NaHCO₃ | 84.01 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

Equipment

-

Microwave reactor

-

Standard laboratory glassware

-

Magnetic stirrer

-

Nitrogen or Argon supply for inert atmosphere

Procedure

-

Reactant Preparation: In a microwave reaction vessel, dissolve the aryl halide (1.0 eq) and this compound (1.0-1.5 eq) in N,N-Dimethylformamide (DMF).

-

Addition of Base and Catalyst: To the solution, add a 1.2 M aqueous solution of sodium bicarbonate (approx. 2.5 eq) followed by the [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Flush the reaction vessel with an inert gas, such as nitrogen or argon, for several minutes to remove oxygen.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 15 minutes with an initial power of 50 watts.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be extracted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data Summary

| Parameter | Value |

| Aryl Halide | 1.0 equivalent |

| This compound | 1.0 - 1.5 equivalents |

| Catalyst (Pd(dppf)Cl₂·CH₂Cl₂) | ~1 mol% (based on the patent example, 20 mg for a 0.0024 mol scale reaction)[1][2][3] |

| Base (Sodium Bicarbonate) | ~2.5 equivalents (from a 1.2 M aqueous solution) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Reaction Time | 15 minutes |

| Method | Microwave irradiation |

Visualizing the Workflow and Chemical Logic

To better understand the process and the molecular interactions, the following diagrams have been generated.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Concluding Remarks

This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds. The provided protocol, utilizing microwave-assisted heating, offers a rapid and efficient method for coupling this boronic acid with aryl halides. This approach is particularly relevant for medicinal chemistry and drug development, where the resulting biaryl aldehydes can be readily diversified to generate libraries of potential therapeutic agents. The mild reaction conditions and the commercial availability of the reagents make this a practical and scalable method for researchers in both academic and industrial settings.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-Formyl-5-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and guidance for the use of various palladium catalysts in the Suzuki coupling of 3-Formyl-5-isopropoxyphenylboronic acid, a key building block in the synthesis of complex molecules in medicinal chemistry and materials science. The presence of both an electron-withdrawing formyl group and a sterically demanding isopropoxy group on the boronic acid presents unique challenges that necessitate careful selection of the catalytic system.

Catalyst Selection and Optimization

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. The electronic deactivation by the formyl group and the steric hindrance from the isopropoxy substituent can significantly impact the rates of oxidative addition and transmetalation steps in the catalytic cycle.

For sterically hindered and electronically deactivated arylboronic acids, palladium catalysts with bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the reductive elimination step and stabilize the active palladium(0) species. N-heterocyclic carbene (NHC) ligands also offer a robust alternative, providing highly stable and active catalysts.

Below is a summary of commonly used palladium catalyst systems for Suzuki couplings of challenging arylboronic acids. While direct comparative data for this compound is limited in the literature, this table provides a starting point for reaction optimization based on performance with structurally similar substrates.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Substituted Arylboronic Acids

| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | General Observations for Challenging Substrates |

| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Na₂CO₃ / K₂CO₃ | DMF/Water, Dioxane/Water | 80 - 120 | Effective for a broad range of substrates, including those with functional groups. A reliable starting point.[1] |

| Pd₂(dba)₃ | XPhos / SPhos | K₃PO₄ / Cs₂CO₃ | Dioxane/Water, Toluene/Water | RT - 100 | Highly active for sterically hindered and electron-poor substrates.[2] |

| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄ | Toluene, Dioxane | 80 - 110 | Versatile and highly effective for challenging couplings. |

| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene/Water | 80 - 100 | Efficient for couplings involving heteroaryl partners. |

| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ / t-BuOK | Dioxane, THF | RT - 100 | Highly stable and active catalysts, particularly for aryl chlorides. |

Experimental Protocols

The following protocols provide detailed methodologies for conducting Suzuki coupling reactions with this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling (Based on Patent Literature)

This protocol is adapted from a procedure reported in the synthesis of PDK1 inhibitors and has been demonstrated to be effective for the title compound.[3][4][5]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.01 - 0.05 equiv)

-

Sodium bicarbonate (Na₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Microwave vial

-

Microwave reactor

Procedure:

-

To a microwave vial, add the aryl halide (e.g., 0.2 mmol, 1.0 equiv), this compound (e.g., 50 mg, 0.24 mmol, 1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 8 mg, 0.01 mmol, 0.05 equiv).

-

Add a solution of sodium bicarbonate (e.g., 1.2 M in water, 0.5 mL) or solid sodium carbonate (e.g., 42 mg, 0.4 mmol, 2.0 equiv).

-

Add N,N-Dimethylformamide (DMF) (e.g., 2 mL).

-

Seal the vial and flush with nitrogen or argon.

-

Place the vial in the microwave reactor and irradiate at 120 °C for 15 - 30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conventional Heating with a Buchwald Ligand

This protocol provides a general procedure using a highly active catalyst system suitable for challenging Suzuki couplings.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.025 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane

-

Water

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube or round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80 - 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for setting up and performing a Suzuki coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes: 3-Formyl-5-isopropoxyphenylboronic Acid as a Versatile Building Block for Novel PDK1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase within the PI3K/AKT signaling cascade, a pathway crucial for cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is frequently implicated in various human cancers, making it a compelling target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting PDK1 is a key focus in oncology drug discovery.

This document provides detailed application notes on the use of 3-Formyl-5-isopropoxyphenylboronic acid as a key building block for synthesizing novel PDK1 inhibitors. Its structural features—a boronic acid for versatile coupling reactions and a formyl group for further derivatization—make it an ideal starting point for creating diverse chemical libraries. We present a potential synthetic route, workflows for inhibitor validation, and detailed protocols for biochemical and cell-based assays.

PDK1 Signaling Pathway

PDK1 is a central node in the PI3K/AKT pathway. Following activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site, recruiting both PDK1 and AKT to the plasma membrane. This co-localization allows PDK1 to phosphorylate the activation loop of AKT at threonine 308 (Thr308), leading to its partial activation.[3][5][6] PDK1 is also responsible for activating other AGC family kinases, such as S6K, SGK, and PKC, highlighting its role as a master regulator.[1][6][7]

Application I: Synthesis of Potential PDK1 Inhibitors

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and a variety of aryl or heteroaryl halides, which are common scaffolds in kinase inhibitors.[8][9]

General Synthetic Scheme: Suzuki-Miyaura Coupling

A hypothetical synthesis involves coupling the boronic acid building block with a suitable heterocyclic halide (e.g., a pyrimidine, pyrrolopyrimidine, or indazole core) to generate the core inhibitor structure. The formyl group can be used for subsequent modifications, such as reductive amination, to explore the inhibitor's structure-activity relationship (SAR).

Application II: Screening and Validation Workflow

A systematic workflow is essential to identify and validate novel PDK1 inhibitors synthesized from the building block. The process begins with a biochemical screen to assess direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.

Quantitative Data of Known PDK1 Inhibitors

To provide a benchmark for newly synthesized compounds, the following tables summarize the biochemical potency and cellular activity of well-characterized PDK1 inhibitors.

Table 1: Biochemical Potency of Selected PDK1 Inhibitors

| Inhibitor | Type | Biochemical IC₅₀ | Key Features | Reference |

|---|---|---|---|---|

| GSK2334470 | ATP-Competitive | ~10 nM | Highly specific and potent inhibitor of PDK1. | [10][11] |

| BX-795 | ATP-Competitive | ~6 nM | Potent PDK1 inhibitor; also inhibits TBK1 and IKKε. | [10] |

| BX-912 | ATP-Competitive | ~12-26 nM | Potent PDK1 inhibitor. | [10] |

Table 2: Cellular Activity (IC₅₀) of BX-795 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| MDA-MB-468 | Breast | 2D (Plastic) | 1.6 | [10] |

| MDA-MB-468 | Breast | 3D (Soft Agar) | 0.72 | [10] |

| HCT-116 | Colon | 2D (Plastic) | 1.4 | [10] |

| PC-3 | Prostate | 3D (Soft Agar) | 0.25 | [10] |

Note: The difference in potency between 2D and 3D assays suggests the PDK1 pathway is more critical for anchorage-independent survival in certain cells.[10]

Experimental Protocols